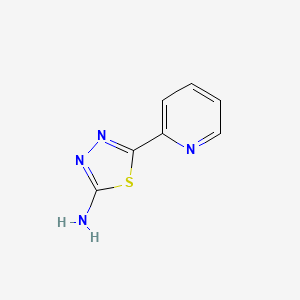

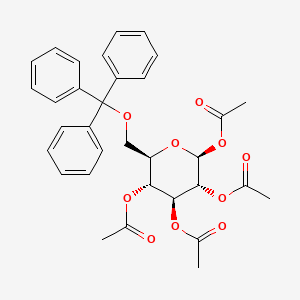

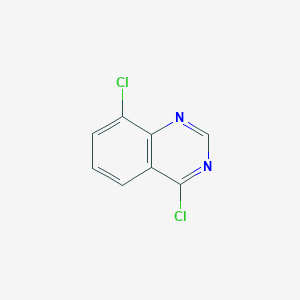

![molecular formula C10H12N2O3 B1296016 n-[4-(Acetylamino)phenyl]glycine CAS No. 588-92-1](/img/structure/B1296016.png)

n-[4-(Acetylamino)phenyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-Phenylglycine is prepared by the Strecker reaction involving the reaction of formaldehyde, hydrogen cyanide, and aniline . The resulting amino nitrile is hydrolyzed to give the carboxylic acid .Molecular Structure Analysis

The molecular structure of N-Phenylglycine is C6H5NHCH2CO2H . For “n-[4-(Acetylamino)phenyl]glycine”, the molecular weight is 208.21400, and the molecular formula is C10H12N2O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “n-[4-(Acetylamino)phenyl]glycine” include a density of 1.359g/cm3, a boiling point of 535.4ºC at 760mmHg, and a molecular formula of C10H12N2O3 .Aplicaciones Científicas De Investigación

DNA-Encoded Libraries (DELs)

n-[4-(Acetylamino)phenyl]glycine: is utilized in the synthesis of DNA-encoded libraries, which are collections of DNA-tagged molecules used for high-throughput screening in drug discovery . These libraries enable the identification of compounds that bind with high affinity to protein targets. The compound’s role in DELs is crucial as it serves as a building block that contributes to the molecular diversity of the libraries.

On-DNA Synthesis

The compound is used in on-DNA synthesis, where it acts as a solid reagent for the formation of aryl fluorosulfonates . This process is significant for creating diverse chemical structures while attached to DNA, which is a key step in the DEL technology. The reactions show excellent functional group tolerance and are performed under mild conditions, which is advantageous for maintaining the integrity of the DNA.

Drug Discovery

In the realm of drug discovery, n-[4-(Acetylamino)phenyl]glycine is a valuable intermediate for the synthesis of various compounds. Its role in the development of new drugs is underscored by its use in creating complex molecules that can be screened against a range of biological targets .

Chemical Synthesis

This compound is also important in general chemical synthesis, where it is used as a reagent or intermediate in the formation of more complex chemical entities. Its properties allow for versatile applications in synthetic chemistry, contributing to the development of new materials and chemicals .

Reference Standards

n-[4-(Acetylamino)phenyl]glycine: is used as a reference standard in pharmaceutical testing . Reference standards are critical for ensuring the quality and consistency of pharmaceutical products by providing a benchmark for purity and composition.

Protein Engineering

The compound finds application in protein engineering, where it is used to modify proteins by incorporating unnatural amino acids . This modification can lead to proteins with enhanced stability, activity, or novel functions, which is highly beneficial in both research and therapeutic contexts.

Propiedades

IUPAC Name |

2-(4-acetamidoanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLVDWAUHOXWJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974319 |

Source

|

| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[4-(Acetylamino)phenyl]glycine | |

CAS RN |

588-92-1 |

Source

|

| Record name | NSC4017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

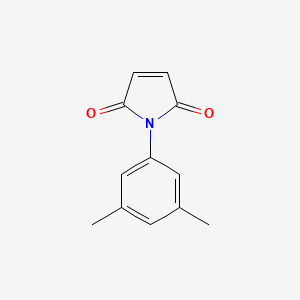

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)